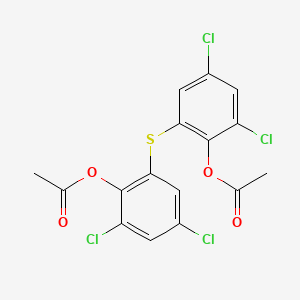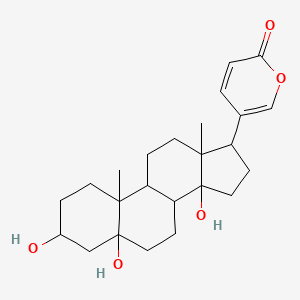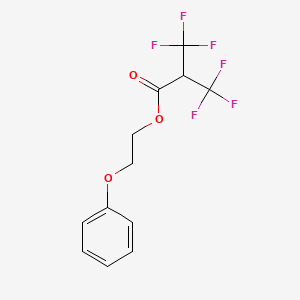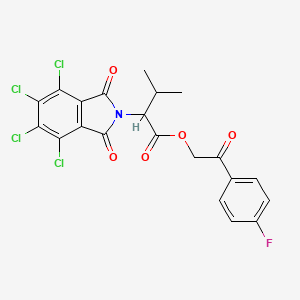
N-(4-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etoxifenil)-N'-(1-feniletil)etandiamida es un compuesto orgánico que pertenece a la clase de las etandiamidas. Estos compuestos se caracterizan por la presencia de dos grupos amida unidos a un esqueleto de etano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-etoxifenil)-N'-(1-feniletil)etandiamida normalmente implica la reacción de 4-etoxianilina con 1-feniletilamina en presencia de un agente de acoplamiento adecuado. Los agentes de acoplamiento comunes incluyen carbodiimidas como la N,N'-diciclohexilcarbodiimida (DCC) o la N-etil-N'-(3-dimetilaminopropil)carbodiimida (EDC). La reacción se lleva a cabo normalmente en un disolvente orgánico como diclorometano o dimetilformamida (DMF) en condiciones suaves.
Métodos de producción industrial
La producción industrial de N-(4-etoxifenil)-N'-(1-feniletil)etandiamida puede implicar procesos de lotes a gran escala o de flujo continuo. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de las condiciones de reacción, incluida la temperatura, la presión y el tiempo de reacción, es crucial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-etoxifenil)-N'-(1-feniletil)etandiamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos amida en aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H₂O₂) y el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan normalmente agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear reactivos como los halógenos (por ejemplo, el bromo) o los nucleófilos (por ejemplo, el metóxido de sodio) en condiciones adecuadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones de la investigación científica
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como ligando en ensayos bioquímicos.
Medicina: Investigación de sus propiedades farmacológicas para aplicaciones terapéuticas.
Industria: Uso como intermedio en la producción de productos químicos especiales.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
El mecanismo por el que N-(4-etoxifenil)-N'-(1-feniletil)etandiamida ejerce sus efectos depende de su interacción con los objetivos moleculares. Estos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a sitios específicos, modulando las vías biológicas y produciendo los efectos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-metoxifenil)-N'-(1-feniletil)etandiamida
- N-(4-etoxifenil)-N'-(1-feniletil)propandiamida
Singularidad
N-(4-etoxifenil)-N'-(1-feniletil)etandiamida es único debido a su patrón de sustitución específico, que influye en su reactividad química y sus posibles aplicaciones. La presencia de los grupos 4-etoxifenil y 1-feniletil lo distingue de otras etandiamidas, contribuyendo a sus propiedades distintivas.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-N'-(1-phenylethyl)oxamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-16-11-9-15(10-12-16)20-18(22)17(21)19-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
VIFZPAQDRROLAH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-[(4'-nitrobiphenyl-4-yl)amino]-4-oxobutanoate](/img/structure/B12464352.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)

![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)



![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464391.png)



